N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of furan-2-carboxylic acid with hydrazine to form the corresponding hydrazide This intermediate is then reacted with 3-methoxybenzoyl chloride to form the oxadiazole ring
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- N-(furan-2-ylmethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both the furan and methoxyphenyl groups, which confer specific chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential as a bioactive compound compared to similar compounds.
Properties
Molecular Formula |
C15H13N3O4 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H13N3O4/c1-20-11-5-2-4-10(8-11)13-17-15(22-18-13)14(19)16-9-12-6-3-7-21-12/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
AQTLQIISQKPPGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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